2-[4-(Tert-butyl)phenoxy]-5-methylphenylamine
Overview
Description
2-[4-(Tert-butyl)phenoxy]-5-methylphenylamine is an organic compound with the molecular formula C17H21NO and a molecular weight of 255.35 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structural features, which include a tert-butyl group attached to a phenoxy ring and a methyl group attached to a phenylamine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Tert-butyl)phenoxy]-5-methylphenylamine typically involves the condensation of phenol with tert-butyl chloride, followed by alkylation and amination reactions . The process begins with the reaction of phenol with tert-butyl chloride in the presence of a strong acid catalyst, such as sulfuric acid, to form 4-tert-butylphenol. This intermediate is then subjected to further alkylation with methyl iodide to introduce the methyl group. Finally, the phenoxy group is introduced through a nucleophilic substitution reaction with 4-tert-butylphenol and 5-methylphenylamine.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing the overall cost.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Tert-butyl)phenoxy]-5-methylphenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-[4-(Tert-butyl)phenoxy]-5-methylphenylamine is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Utilized in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-[4-(Tert-butyl)phenoxy]-5-methylphenylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the tert-butyl and phenoxy groups enhances its binding affinity and specificity towards certain targets. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
2-[4-(Tert-butyl)phenoxy]-5-methylphenylamine can be compared with other similar compounds, such as:
4-tert-Butylphenol: Shares the tert-butyl group but lacks the phenoxy and amine groups.
5-Methylphenylamine: Contains the methyl and amine groups but lacks the tert-butyl and phenoxy groups.
2-(4-tert-Butylphenoxy)acetyl chloride: Contains the tert-butyl and phenoxy groups but has an acetyl chloride group instead of the amine group.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-5-methylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-12-5-10-16(15(18)11-12)19-14-8-6-13(7-9-14)17(2,3)4/h5-11H,18H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUVQJOBQOOQJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=C(C=C2)C(C)(C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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